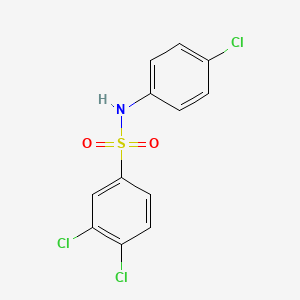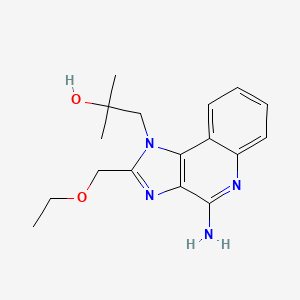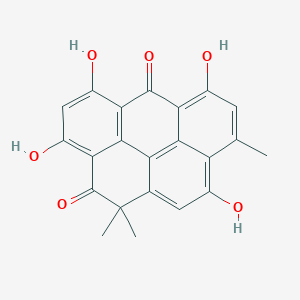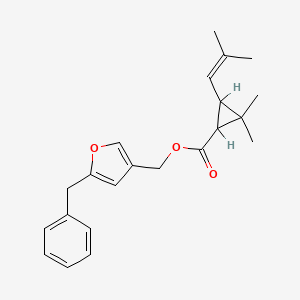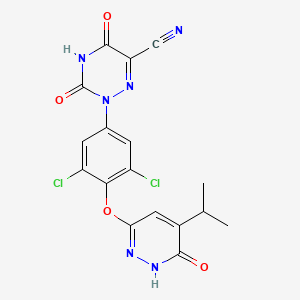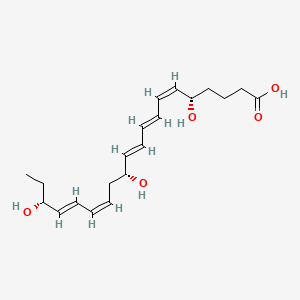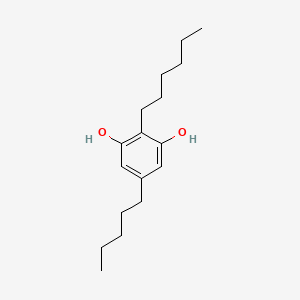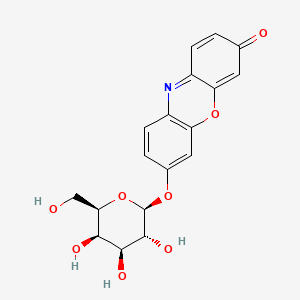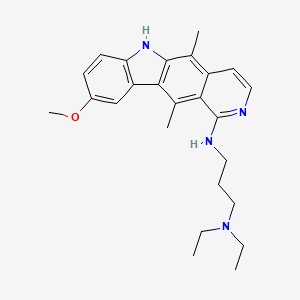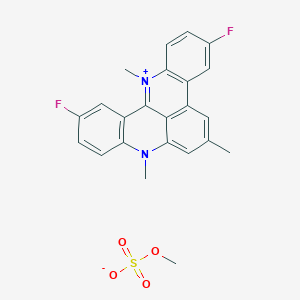
RHPS4
概要
科学的研究の応用
RHPS 4 methosulfate has several scientific research applications:
Cancer Research: It is used to study the effects of telomerase inhibition on cancer cell proliferation and apoptosis. .
Telomere Biology: The compound is used to investigate the role of telomeres in cellular aging and cancer. .
Drug Development: RHPS 4 methosulfate is a lead compound for developing new anticancer drugs targeting telomerase and telomere structures
作用機序
RHPS 4 メトスルファートは、テロメアDNAのG-クアドラプレックス構造を標的とすることでその効果を発揮します。これらの構造を安定化することにより、テロメアの維持に関与する酵素であるテロメラーゼの活性を阻害します。 これはテロメア機能不全につながり、がん細胞では細胞周期停止とアポトーシスをもたらします . 含まれる分子標的には、テロメアDNAと関連タンパク質が含まれます。
類似の化合物との比較
RHPS 4 メトスルファートは、テロメラーゼ阻害に対する高い効力と選択性のために独特です。類似の化合物には以下が含まれます。
BRACO-19: テロメラーゼ阻害活性を有する別のG-クアドラプレックス安定剤。
TMPyP4: G-クアドラプレックス構造を安定化し、テロメラーゼを阻害するポルフィリン系化合物。
テロメスタチン: テロメアG-クアドラプレックスを標的とし、テロメラーゼを阻害する天然物
RHPS 4 メトスルファートは、強力な抗腫瘍活性とテロメア機能不全を迅速に誘発する能力で際立っています。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
RHPS4 methosulfate exerts telomerase inhibitory activity, with an IC50 of 330 nM as determined by the TRAP assay . It targets the telomeric DNA G-quadruplex (G4) structure, causing alterations in the telomeric architecture and telomere dysfunction . The interaction of this compound methosulfate with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound methosulfate on cells are profound. It induces cell cycle arrest and inhibits growth in cancer cultures in vitro . The compound influences cell function by causing alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound methosulfate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the G4 structure of telomeric DNA, leading to alterations in the telomeric architecture and telomere dysfunction .
Temporal Effects in Laboratory Settings
Over time, this compound methosulfate exhibits stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound methosulfate vary with different dosages in animal models. It exhibits anti-tumor efficacy in mice in vivo at dosages of 10-15 mg/kg/d .
Metabolic Pathways
This compound methosulfate is involved in metabolic pathways that interact with enzymes or cofactors. It perturbs mitochondrial genome replication, transcription processivity, and respiratory function .
準備方法
RHPS 4 メトスルファートの合成には、キノアクリジニウムコアの形成とメトスルファート基の導入が含まれます。合成経路は通常、以下を含みます。
キノアクリジニウムコアの形成: この工程には、適切な前駆体の酸性条件下での環化が含まれます。
メトスルファート基の導入: これは、キノアクリジニウムコアを制御された条件下で硫酸メチルと反応させることによって達成されます
RHPS 4 メトスルファートの工業生産方法は広く文書化されていませんが、ラボ合成方法は生産の拡大のための基礎となります。
化学反応の分析
RHPS 4 メトスルファートは、いくつかのタイプの化学反応を起こします。
酸化: この化合物は特定の条件下で酸化することができ、さまざまな酸化生成物を生成します。
還元: 還元反応は還元剤を使用して行うことができ、還元誘導体の生成をもたらします。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の求核剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
RHPS 4 メトスルファートには、いくつかの科学研究への応用があります。
がん研究: テロメラーゼ阻害のがん細胞の増殖とアポトーシスへの影響を研究するために使用されます。 .
テロメア生物学: この化合物は、細胞の老化とがんにおけるテロメアの役割を調査するために使用されます。 .
創薬: RHPS 4 メトスルファートは、テロメラーゼとテロメア構造を標的とする新規抗がん剤を開発するためのリード化合物です
類似化合物との比較
RHPS 4 methosulfate is unique due to its high potency and selectivity for telomerase inhibition. Similar compounds include:
BRACO-19: Another G-quadruplex stabilizer with telomerase inhibitory activity.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex structures and inhibits telomerase.
Telomestatin: A natural product that targets telomeric G-quadruplexes and inhibits telomerase
RHPS 4 methosulfate stands out due to its strong antitumor activity and ability to induce telomere dysfunction rapidly.
特性
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



